2-Methylene-1,3-dithiolane

Beschreibung

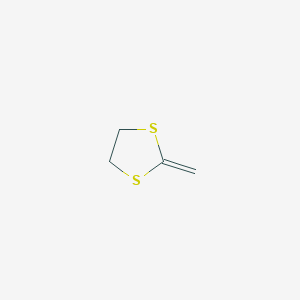

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

26728-22-3 |

|---|---|

Molekularformel |

C4H6S2 |

Molekulargewicht |

118.2 g/mol |

IUPAC-Name |

2-methylidene-1,3-dithiolane |

InChI |

InChI=1S/C4H6S2/c1-4-5-2-3-6-4/h1-3H2 |

InChI-Schlüssel |

YIKPJSQNULCKHB-UHFFFAOYSA-N |

SMILES |

C=C1SCCS1 |

Kanonische SMILES |

C=C1SCCS1 |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 2 Methylene 1,3 Dithiolane Production

Classical and Established Synthetic Routes

Established methods for synthesizing 2-methylene-1,3-dithiolane often involve multi-step procedures, including thioacetalization followed by elimination reactions, or olefination strategies like the Wittig reaction.

Thioacetalization and Subsequent Dehydrohalogenation Approaches

A common and straightforward route to this compound involves a two-step process starting with the thioacetalization of a suitable precursor, followed by a dehydrohalogenation reaction. orgsyn.orgorgsyn.org

One established procedure begins with the reaction of 1,2-ethanedithiol (B43112) with chloroacetaldehyde (B151913) dimethyl acetal (B89532) in the presence of concentrated hydrochloric acid. orgsyn.org This reaction forms the intermediate, 2-chloromethyl-1,3-dithiolane (B13787266). orgsyn.org Subsequent treatment of this intermediate with a strong base, such as methyllithium-lithium bromide complex in diethyl ether, effects the elimination of hydrogen chloride to yield the final product, this compound. orgsyn.org This dehydrohalogenation approach provides a safe and direct method for obtaining the target compound in good yields. orgsyn.orgorgsyn.org

An earlier reported synthesis involved the monoacetylation of 1,2-ethanedithiol, cyclization to 2-methyl-1,3-dithiolan-2-yl perchlorate (B79767), and subsequent exposure to a base. orgsyn.orgorgsyn.org However, this method is often plagued by low yields, the use of large solvent volumes, and the handling of a potentially explosive intermediate. orgsyn.orgorgsyn.org The dehydrohalogenation of 2-chloromethyl-1,3-dithiolane is considered a simpler and safer alternative. orgsyn.org

Table 1: Two-Step Synthesis of this compound via Dehydrohalogenation orgsyn.orgorgsyn.org

| Step | Reactants | Reagents | Product | Yield |

| 1. Thioacetalization | 1,2-Ethanedithiol, Chloroacetaldehyde dimethyl acetal | Concentrated HCl | 2-Chloromethyl-1,3-dithiolane | 54-59% |

| 2. Dehydrohalogenation | 2-Chloromethyl-1,3-dithiolane | Methyllithium-lithium bromide complex, Diethyl ether | This compound | 82-86% |

Wittig and Related Olefination Strategies in Dithiolane Formation

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for forming carbon-carbon double bonds and can be applied to the synthesis of this compound. wikipedia.orgwikipedia.org These reactions typically involve the reaction of a phosphorus ylide (Wittig) or a phosphonate (B1237965) carbanion (HWE) with a carbonyl compound. wikipedia.orgwikipedia.org

In the context of this compound synthesis, this would conceptually involve the reaction of a suitable dithiolane-containing phosphorus reagent with formaldehyde (B43269) or a formaldehyde equivalent. For instance, a triphenylphosphonium ylide derived from a 2-(halomethyl)-1,3-dithiolane could react with a ketone or aldehyde. wikipedia.orgtcichemicals.com

The Horner-Wadsworth-Emmons reaction, which utilizes phosphonate-stabilized carbanions, offers advantages such as the use of more nucleophilic and less basic reagents compared to Wittig reagents, and the easy removal of the dialkylphosphate byproduct. wikipedia.org This reaction generally favors the formation of (E)-alkenes. wikipedia.org The HWE reaction has been employed in the conversion of keto groups to methylene (B1212753) groups in complex steroid syntheses, demonstrating its utility in forming exocyclic double bonds similar to that in this compound. google.comgoogle.com While direct examples for the synthesis of the parent this compound using these methods are not prominently detailed in the provided search results, the principles of these olefination reactions are fundamental in synthetic organic chemistry and represent a viable, albeit potentially less direct, synthetic strategy. wikipedia.orgwikipedia.org

Emerging and Green Chemistry Protocols for Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. This includes the use of innovative catalysts and the design of one-pot reactions to minimize waste and energy consumption.

Catalytic Innovations in this compound Preparation

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to desired products with higher efficiency and selectivity. For the synthesis of 1,3-dithiolanes in general, a variety of catalysts have been explored. These include:

Lewis Acids: Yttrium triflate and hafnium trifluoromethanesulfonate (B1224126) have been used for the thioacetalization of carbonyl compounds with 1,2-ethanedithiol. organic-chemistry.org

Brønsted Acids: Tungstophosphoric acid and perchloric acid adsorbed on silica (B1680970) gel have proven to be effective catalysts for dithiolane formation, often under solvent-free conditions. organic-chemistry.org

Metal Catalysts: Palladium acetate (B1210297), in conjunction with phosphine (B1218219) ligands like NiXantphos, has been used in the cross-coupling of 2-aryl-1,3-dithianes, a related class of compounds. brynmawr.edu Iron catalysts have also been employed for the dithioacetalization of aldehydes. organic-chemistry.org

Iodine: A catalytic amount of iodine can effectively promote the formation of thioacetals from aldehydes and ketones. organic-chemistry.org

While these examples focus on the broader class of 1,3-dithiolanes, the principles can be extended to the synthesis of precursors for this compound. For instance, a catalytic method for the efficient synthesis of 2-chloromethyl-1,3-dithiolane would represent a green improvement to the classical route.

One-Pot and Sustainable Synthetic Pathway Development

One-pot syntheses are highly desirable as they reduce the number of work-up and purification steps, saving time, solvents, and energy. Several one-pot procedures for the synthesis of substituted 2-ylidene-1,3-dithiolanes have been developed. researchgate.net One such method involves the reaction of carbon disulfide with active methylene compounds in the presence of a base, followed by the addition of a 1,2-dihaloalkane. researchgate.net

A notable green and efficient one-pot approach for the synthesis of 2-imino-1,3-dithiolanes has been reported, which proceeds under solvent-free conditions. researchgate.netresearchgate.net This reaction utilizes allyl chloride, a primary amine, carbon disulfide, and iodine, with potassium carbonate as the catalyst. researchgate.net Although this method yields an imino derivative, it highlights the potential for developing one-pot, solvent-free syntheses for related methylene compounds.

The development of sustainable pathways also includes exploring the use of less hazardous reagents and solvents. For example, the use of a Lewis acid-surfactant-combined copper bis(dodecyl sulfate) catalyst in water for thioacetalization represents a step towards greener synthesis. organic-chemistry.org

Table 2: Catalysts for 1,3-Dithiolane (B1216140) Synthesis organic-chemistry.org

| Catalyst Type | Examples | Conditions |

| Lewis Acids | Yttrium triflate, Hafnium trifluoromethanesulfonate | Catalytic amount |

| Brønsted Acids | Tungstophosphoric acid, Perchloric acid on silica gel | Solvent-free, Room temperature |

| Metal Catalysts | Palladium acetate/NiXantphos, Iron catalysts | Varies with specific reaction |

| Iodine | Iodine | Catalytic amount |

| Surfactant-combined | Copper bis(dodecyl sulfate) | In water |

Optimization Strategies for Enhanced Reaction Efficiency and Purity Profiles

Optimizing reaction conditions is crucial for maximizing yield and purity, which is particularly important for industrial-scale production. Key parameters that are often adjusted include temperature, reaction time, solvent, and the nature of the catalyst and base.

For the dehydrohalogenation step in the classical synthesis of this compound, the choice of base and solvent is critical. While strong bases like methyllithium (B1224462) are effective, exploring alternative, less pyrophoric bases could enhance the safety of the procedure. orgsyn.org

In catalytic reactions, the choice of ligand can significantly impact efficiency. For instance, in the palladium-catalyzed cross-coupling of 2-aryl-1,3-dithianes, various phosphine ligands were screened, with NiXantphos providing the best results in terms of conversion. brynmawr.edu

Purification of the final product is also a key consideration. The established procedure for this compound involves distillation under reduced pressure to obtain the product as a light yellow oil. orgsyn.orgorgsyn.org For other dithiolane derivatives, purification often involves column chromatography. asianpubs.org The development of synthetic methods that yield a product of high purity directly from the reaction mixture, or that can be purified by simple filtration or recrystallization, is a major goal of process optimization. For example, the use of solid-supported catalysts like perchloric acid on silica gel can simplify work-up, as the catalyst can be easily filtered off. organic-chemistry.org

Mechanistic Investigations of 2 Methylene 1,3 Dithiolane Reactivity

Ring-Opening Reaction Mechanisms and Regioselectivity

The stability of the 1,3-dithiolane (B1216140) ring is a critical factor in its chemistry. However, under specific conditions, the ring can be opened, providing a versatile route to various sulfur-containing compounds.

Cationic Ring-Opening Pathways Initiated by Electrophiles

Acid-catalyzed hydrolysis of 2-methylene-1,3-dithiolane and its derivatives has been a subject of detailed kinetic studies. cdnsciencepub.comacs.orgcdnsciencepub.com The reaction proceeds through a three-step mechanism involving initial protonation of the exocyclic double bond to form a tertiary carbenium ion. This is followed by the addition of water to form a tetrahedral intermediate, which then breaks down to yield the final products. cdnsciencepub.comacs.org

The reversibility of the initial protonation step is highly dependent on the pH of the solution and the substituents on the double bond. For this compound itself, the initial protonation is only partially reversible at higher pH (above 2.5), but becomes completely reversible at lower pH where the breakdown of the tetrahedral intermediate is the rate-determining step. cdnsciencepub.com In contrast, for β-substituted derivatives such as 2-ethylidene-1,3-dithiolane, the equilibrium favors the olefinic substrate over the tetrahedral intermediate. cdnsciencepub.comcdnsciencepub.com

The general mechanism for cationic ring-opening polymerization (ROP) involves the attack of a cationic initiator on the monomer, leading to the formation of a propagating cationic species. rsc.org While not extensively detailed for this compound itself in the provided results, the principles of cationic ROP of related sulfur-containing cyclic monomers are well-established. rsc.orgnii.ac.jpacs.org

Anionic Ring-Opening Pathways Mediated by Nucleophiles

Anionic ring-opening polymerization (AROP) is another important pathway for the transformation of cyclic monomers. rsc.org This process is initiated by a nucleophilic attack on a polarized bond within the ring, generating a propagating anionic species. rsc.org For 1,2-dithiolanes, anionic ROP initiated by a thiolate can lead to the formation of poly(disulfide)s. chemrxiv.org The high reactivity of the resulting sulfide (B99878) anion chain end, however, can present challenges in controlling the polymerization. chemrxiv.org Anion-binding catalysis has been explored as a method to control this reactivity and achieve a living polymerization with narrow molecular weight distribution. chemrxiv.org

In the context of 2-methylene-1,3-dithiolanes activated with electron-withdrawing groups, amine-mediated ring-opening has been reported. lnu.edu.cn This reaction proceeds through nucleophilic attack of the amine, leading to the fragmentation of the 1,3-dithiole ring and subsequent intramolecular annulation to form highly substituted thiophenes. lnu.edu.cn

Radical-Initiated Ring-Opening Mechanisms

Radical ring-opening polymerization (rROP) offers a pathway to polymerize cyclic monomers via a free-radical mechanism. rsc.org The polymerization of 2-methylene-1,3-dithiane, a related six-membered ring system, at 80°C primarily results in vinyl-type polymerization without significant ring-opening. rsc.org However, the radical addition of alkyl halides to 2-methylene-1,3-dithiane 1-oxide, a ketene (B1206846) equivalent, proceeds smoothly to afford the corresponding adducts in moderate to high yields. oup.comresearchgate.netoup.comkyoto-u.ac.jp This reaction is initiated by a radical initiator like AIBN in the presence of tributyltin hydride. oup.comresearchgate.net

Addition and Cycloaddition Chemistry of the Exocyclic Double Bond

The exocyclic double bond of this compound and its derivatives is susceptible to both nucleophilic and electrophilic attack, leading to a variety of addition and cycloaddition products.

Nucleophilic Addition Processes to the Dithiolane Moiety

Nucleophilic addition to the exocyclic double bond of 2-alkenyl-1,3-dithiolane 1,3-dioxides has been demonstrated with various nucleophiles such as benzenethiol, malononitrile, and diethyl malonate. rsc.org These reactions are often mediated by a Grignard reagent like methylmagnesium chloride in methanol (B129727). rsc.org The addition of methanol or an allyl group to 2-prop-1-enyl-1,3-dithiolane 1,3-dioxide has been shown to occur regioselectively. rsc.org

Furthermore, 2-silylated 1,3-dithiolanes can be desilylated to generate a 1,3-dithiolane anion, which can then undergo nucleophilic addition to electrophilic agents. beilstein-journals.org

Electrophilic Addition Reactions and Functionalization

The exocyclic double bond of this compound can participate in cycloaddition reactions. For instance, the chiral trans-2-methylene-1,3-dithiolane 1,3-dioxide has been shown to be a highly reactive and selective ketene equivalent in Diels-Alder reactions with a wide range of dienes, including cyclopentadiene (B3395910), furan, and Danishefsky's diene. rsc.orgacs.org

The [3+2] cycloaddition reaction between this compound 1,3-dioxide and N-phenylmethanimine oxide nitrone has been studied computationally. researchgate.net The reaction is found to be highly regioselective and proceeds through a one-step mechanism with a highly asynchronous transition state. researchgate.net

[3+2] Cycloaddition Reactions (e.g., with Nitrones) and Stereochemical Aspects

The [3+2] cycloaddition (32CA) reaction is a powerful method for constructing five-membered heterocyclic rings, and derivatives of this compound serve as effective dipolarophiles in these transformations. scispace.comresearchgate.net The reaction between a nitrone (a 1,3-dipole) and an olefinic dipolarophile like this compound or its derivatives leads to the formation of an isoxazolidine (B1194047) ring system. scispace.com

Theoretical studies, particularly using Molecular Electron Density Theory (MEDT), have provided significant insights into the mechanism and selectivity of these reactions. dntb.gov.uaresearchgate.netresearchgate.net For the reaction between N-phenylmethanimine oxide nitrone and this compound 1,3-dioxide, analysis at the B3LYP/6-311++G(d,p) level of theory indicates the reaction is a zwitter-ionic type 32CA. dntb.gov.uaresearchgate.net This type of reaction is characterized by high activation free energies, calculated to be between 21.23 and 23.03 kcal/mol. dntb.gov.uaresearchgate.net The reaction is shown to be highly regioselective, a finding that aligns perfectly with experimental results. dntb.gov.uaresearchgate.net This regioselectivity is governed by the interaction between the C1 carbon of the nitrone and the C2 carbon of the this compound 1,3-dioxide. researchgate.net

A key derivative in these cycloadditions is the C2-symmetric chiral molecule, trans-2-methylene-1,3-dithiolane 1,3-dioxide. scispace.comrsc.orgrsc.org Its C2 symmetry is advantageous as it reduces the number of possible competing transition states in cycloaddition reactions. scispace.com This chiral ketene equivalent demonstrates high reactivity and selectivity in reactions with various dienes and dipoles. rsc.org

In 1,3-dipolar cycloadditions with nitrones, trans-2-methylene-1,3-dithiolane 1,3-dioxide shows high levels of regio- and stereocontrol. scispace.com Similarly, it reacts with 3-oxidopyridinium betaines in high yield and with complete diastereoselectivity. rsc.org With these betaines, a mixture of regioisomers is often formed initially, but the ratio can change over time, indicating reversibility of the minor regioisomer. rsc.org The origin of the observed regio- and diastereoselectivity has been a subject of detailed study. rsc.org The high diastereoselectivity observed in these reactions makes this class of compounds valuable for asymmetric synthesis, such as in the preparation of Cispentacin. acs.org

Table 1: Theoretical and Experimental Data for [3+2] Cycloaddition Reactions

| Reactants | Reaction Type | Key Findings | Reference(s) |

| N-phenylmethanimine oxide & this compound 1,3-dioxide | [3+2] Cycloaddition (32CA) | Zwitter-ionic mechanism; High activation energy (21.23-23.03 kcal/mol); Extremely regioselective. | dntb.gov.uaresearchgate.net |

| trans-2-Methylene-1,3-dithiolane 1,3-dioxide & 3-Oxidopyridinium betaines | 1,3-Dipolar Cycloaddition | High yield; Total diastereoselectivity; Forms a mixture of regioisomers (e.g., 2.3:1), with the minor isomer being reversible. | rsc.org |

| trans-2-Methylene-1,3-dithiolane 1,3-dioxide & Nitrones | 1,3-Dipolar Cycloaddition | Efficient method for isoxazolidine synthesis; High regio- and stereocontrol. | scispace.com |

Fragmentation and Rearrangement Pathways of the Dithiolane Ring

The 1,3-dithiolane ring, while a stable protecting group under many conditions, can undergo specific fragmentation and rearrangement reactions. conicet.gov.ar Compared to the homologous 1,3-dithianes, 1,3-dithiolanes are known to undergo fragmentation at relatively low temperatures, which can limit their application in certain synthetic contexts where metalation is required. beilstein-journals.orgbeilstein-journals.org

Tandem Reactions Involving Ring Cleavage and Subsequent Transformations

The fragmentation of the 1,3-dithiolane ring can be harnessed in tandem reactions to create new functional groups. A notable example is the base-mediated fragmentation of 2-aryl-1,3-dithiolanes. nih.gov Using a strong base like lithium bis(trimethylsilyl)amide (LiHMDS), the dithiolane ring undergoes fragmentation to generate aryl-dithiocarboxylate anions. nih.gov This cleavage occurs rapidly, for instance, within 5 minutes at 100 °C. nih.gov In a subsequent step within the same pot, these dithiocarboxylate intermediates can be captured by various electrophiles, such as alkyl halides or diaryliodonium salts, to furnish a diverse library of dithioesters in good yields. nih.gov This process represents an efficient one-pot synthesis of dithioesters from readily available dithiolanes. nih.gov A similar tandem reaction occurs when 2-acetylmethylene-1,3-dithiolanes undergo fragmentation in the presence of amines, providing a facile route to functionalized thioamides. acs.org Furthermore, biocatalytic cleavage of 1,3-dithiolanes using vanadium-dependent haloperoxidase enzymes has been developed as a sustainable method to deprotect carbonyl compounds. nih.gov

Intramolecular Rearrangements and Isomerization Processes

Beyond fragmentation, the 1,3-dithiolane skeleton can participate in intramolecular rearrangements, often leading to ring expansion. A significant example is the Parham-type ring expansion, which involves a 1,2-sulfur migration. beilstein-journals.orgbeilstein-journals.org For instance, a 2-chloro-substituted 1,3-dithiolane can spontaneously rearrange upon heating to form a more stable, unsaturated 1,4-dithiane (B1222100) ring. beilstein-journals.orgbeilstein-journals.org This transformation proceeds through a cyclic sulfonium (B1226848) intermediate, which then ring-opens and eliminates a halide. beilstein-journals.org Gold-catalyzed reactions of alkyne-substituted 1,3-dithiolanes can also trigger a Parham-type 1,2-sulfur migration to generate a vinylthionium cation intermediate, which can then participate in further cyclizations. beilstein-journals.orgbeilstein-journals.org

Another type of rearrangement has been observed with oxidized dithiolane derivatives. The thermal ring expansion of 2-methyl-l,3-dithiolane 1-oxide involves a hydrogen shift from the methyl group to the sulfinyl oxygen. rsc.org This is accompanied by ring opening to form a vinylthioethylsulfenic acid intermediate, which subsequently undergoes ring closure to yield a 5,6-dihydro-1,4-dithiine. rsc.org

Polymerization Science of 2 Methylene 1,3 Dithiolane As a Monomer

Mechanistic Aspects of Ring-Opening Polymerization (ROP) of 2-Methylene-1,3-dithiolane

The potential for this compound to undergo ring-opening polymerization is a key question for its application in materials science. The primary polymerization mechanisms—cationic, anionic, and radical—are considered, with a focus on why ring-opening is not a favored pathway for this class of monomer.

There is a notable lack of detailed studies on the controlled cationic ring-opening polymerization of this compound. However, preparative procedures for the monomer note that it is susceptible to acid-catalyzed polymerization, which necessitates stabilization with a base like triethylamine (B128534) during its isolation. orgsyn.org This suggests that cationic initiation can indeed induce polymerization.

Theoretically, a cationic initiator (e.g., a Brønsted or Lewis acid) would attack the electron-rich exocyclic double bond of the ketene (B1206846) thioacetal. mdpi.com This would generate a carbocationic intermediate that is stabilized by the adjacent sulfur atoms through resonance. Propagation could then proceed via an SN2 mechanism where the heteroatom of an incoming monomer attacks the electrophilic carbon of the growing chain end, leading to ring-opening. rsc.org However, without experimental evidence of controlled polymerization or the formation of ring-opened structures, it is likely that this pathway competes with or is overtaken by a simple vinyl polymerization route, leading to a polymer with pendant dithiolane rings. Studies on other sulfur-containing heterocycles, such as cyclic dithiocarbonates, have shown that cationic initiation can lead to controlled ROP, but the mechanisms often involve specific neighboring group participation that may not be operative for this compound. nii.ac.jp

Anionic ring-opening polymerization is not a viable or expected pathway for this compound. The mechanism of AROP involves the nucleophilic attack of an initiator on the monomer. rsc.org The exocyclic double bond of a ketene thioacetal is electron-rich, making it resistant to attack by anionic species. Consequently, no studies on the AROP of this compound have been reported.

While AROP is a successful strategy for other types of sulfur-containing rings, such as 1,2-dithiolanes (the monomer precursor to poly(disulfide)s), the mechanism in those cases relies on the specific reactivity of the disulfide bond, which is susceptible to nucleophilic attack by a thiolate anion. chemrxiv.org This functionality is absent in this compound, precluding a similar AROP mechanism.

Radical polymerization is the most studied method for methylene (B1212753) heterocycles. researchgate.net The process involves a competition between two pathways following the initial radical attack on the exocyclic double bond: ring-retaining vinyl polymerization or ring-opening of the resulting radical intermediate. uliege.be

For this compound and its analogues, the experimental evidence overwhelmingly points toward the dominance of the ring-retaining pathway. The most definitive work in this area was conducted on the six-membered analogue, 2-methylene-1,3-dithiane. Radical polymerization of this monomer at 80 °C using azobisisobutyronitrile (AIBN) as an initiator yielded a low molecular weight polymer (700–1500 g/mol ) that consisted almost exclusively of dithiane units formed through vinyl polymerization. semanticscholar.orgtandfonline.com Spectroscopic analysis confirmed that the content of the ring-opened thioester unit was less than 5%. tandfonline.com Furthermore, the seven-membered analogue, 2-methylene-1,3-dithiepane, failed to polymerize under the same radical conditions. semanticscholar.orgtandfonline.com This behavior contrasts sharply with oxygen-containing analogues like 2-methylene-1,3-dioxepane (B1205776) (MDO), which undergoes nearly complete RROP. cmu.edu

The reluctance of S,S-cyclic ketene acetals to undergo RROP is attributed to thermodynamics. The driving force for ROP is the relief of ring strain. mdpi.com Five- and six-membered sulfur-containing rings are generally less strained than their oxygen-containing counterparts. Therefore, the energy gain from ring-opening is insufficient to overcome the activation barrier for the fragmentation of the radical intermediate, and the reaction proceeds via the more conventional vinyl propagation route.

| Monomer | Ring Size | Heteroatoms | Polymerization Outcome | Reference |

|---|---|---|---|---|

| 2-Methylene-1,3-dioxepane (MDO) | 7 | O, O | Complete Ring-Opening Polymerization | cmu.edu |

| 2-Methylene-1,3-dithiane | 6 | S, S | >95% Ring-Retaining (Vinyl) Polymerization | tandfonline.comtandfonline.com |

| 2-Methylene-1,3-dithiepane | 7 | S, S | No Polymerization Observed | tandfonline.com |

Copolymerization Strategies and Architectural Control

Given that homopolymerization proceeds without ring-opening, copolymerization strategies involving this compound are aimed at incorporating the intact dithiolane moiety as a functional pendant group along a polymer chain.

The copolymerization of S,S-cyclic ketene acetals with common vinyl monomers has been shown to proceed via a ring-retaining mechanism. Studies on the six-membered analogue, 2-methylene-1,3-dithiane, confirm that its copolymerization with monomers such as styrene (B11656) and methyl methacrylate (B99206) (MMA) occurs without ring-opening, resulting in a copolymer with pendant dithiane groups. rsc.orgsemanticscholar.org

This outcome is fundamentally different from the copolymerization of oxygen-based cyclic ketene acetals like MDO, which are specifically used to introduce degradable ester bonds into the backbone of otherwise stable vinyl polymers like poly(methyl methacrylate). researchgate.net The inability of the sulfur analogue to ring-open means it cannot be used as a monomer to impart backbone degradability. Instead, it serves to introduce a sulfur-rich cyclic functional group. The reactivity ratios for the copolymerization of this compound or its dithiane analogue with vinyl monomers have not been extensively reported, which makes predictions about the tendency to form statistical or gradient copolymers difficult without further experimental data.

The synthesis of block copolymers containing this compound would be approached as a standard vinyl polymerization. Since the monomer polymerizes through its exocyclic double bond without ring-opening, it behaves as a substituted vinyl monomer. To create well-defined block architectures, a controlled or living polymerization technique, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, would be necessary.

Influence of Monomer Structure and Polymerization Conditions on Macroscopic Polymerization Behavior

The polymerization of cyclic monomers is often driven by the release of ring strain. semanticscholar.org In the case of methylene heterocyclic compounds, there is a competition between two main propagation pathways:

Vinyl Polymerization (or Ring-Retaining Polymerization): The exocyclic double bond polymerizes, leaving the cyclic structure intact as a pendant group on the polymer backbone.

Radical Ring-Opening Polymerization (rROP): The initial radical attack on the double bond is followed by the cleavage of a bond within the ring, incorporating a new functional group into the polymer backbone. uliege.be

For cyclic ketene acetals, the rROP pathway leads to the formation of polyester (B1180765) linkages, which can impart degradability to the polymer chain. chemrxiv.org The extent of ring-opening versus ring-retention is closely linked to the ring size and the resulting strain.

Quantum chemical studies have investigated the polymerization behavior of cyclic ketene dithioacetals, including this compound (termed S-CKA5 for the 5-membered ring). These calculations indicate that, in contrast to its seven-membered analog (2-methylene-1,3-dithiepane or S-CKA7), this compound undergoes little to no ring-opening during radical polymerization. citedrive.com The polymerization proceeds primarily through the vinyl addition mechanism, resulting in a polymer with pendant dithiolane rings. citedrive.com This suggests that the strain associated with the five-membered 1,3-dithiolane (B1216140) ring is not substantial enough to make the ring-opening pathway kinetically favorable compared to the direct polymerization of the exocyclic double bond. The six-membered analog, 2-methylene-1,3-dithiane, similarly polymerizes almost exclusively without ring-opening. semanticscholar.orgrsc.org

The choice of the initiator system is critical as it can direct the polymerization of this compound towards different outcomes. Both radical and cationic initiators can be used to polymerize this monomer.

Radical Initiators: Standard radical initiators, such as azobisisobutyronitrile (AIBN), are typically used for the polymerization of methylene heterocyclic compounds. semanticscholar.orgrsc.org As discussed, for this compound and its six-membered analog, radical initiation predominantly leads to vinyl polymerization where the dithiolane ring is preserved. citedrive.comrsc.org

Cationic Initiators: Cationic polymerization of this compound has also been explored. acs.org In contrast to radical polymerization, cationic initiation can favor different reaction pathways. For cyclic ketene acetals, cationic polymerization can proceed via zwitterionic intermediates or other mechanisms that may influence the potential for ring-opening or lead to different polymer structures compared to those obtained via radical routes. The copolymerization of this compound with oxygen-containing cyclic ketene acetals under cationic conditions has been shown to produce copolymers whose composition and structure are dictated by the reactivity ratios of the comonomers under these specific catalytic conditions. acs.org

The table below summarizes the expected polymerization behavior with different initiator types.

| Initiator Type | Primary Polymerization Pathway for this compound | Resulting Polymer Structure |

| Radical (e.g., AIBN) | Vinyl Addition (Ring-Retaining) | Poly(vinyl-1,3-dithiolane) |

| Cationic | Varies; potential for different pathways | Dependent on specific catalyst and conditions |

Chain transfer and branching are significant side reactions in radical polymerization that can limit the achievable molecular weight and affect the final polymer architecture. These phenomena are particularly relevant in the polymerization of certain cyclic monomers.

For example, studies on the radical homopolymerization of 2-methylene-1,3-dioxepane (MDO), an oxygen analog, revealed a high chain transfer to monomer constant (C_M = 1.7 x 10⁻² at 40°C). cmu.edu This high rate of chain transfer, along with branching reactions resulting from backbiting, complicated kinetic studies and limited the molecular weight of the resulting polymer. cmu.edu

Strategic Applications of 2 Methylene 1,3 Dithiolane As a Synthetic Synthon

Building Block in Complex Organic Molecule Synthesis

The structure of 2-methylene-1,3-dithiolane makes it an ideal starting material for the synthesis of more complex molecules, particularly those containing sulfur.

This compound serves as a valuable precursor for the synthesis of various sulfur-containing heterocycles. thieme-connect.com These heterocycles are of significant interest due to their presence in natural products and their potential applications in materials science and medicine. thieme-connect.com The exocyclic double bond and the dithiolane ring provide multiple reaction sites for elaboration into more complex ring systems. For instance, it can undergo cycloaddition reactions to form bicyclic systems containing the 1,3-dithiolane (B1216140) moiety. orgsyn.orgrsc.org The chemistry of these sulfur-containing heterocycles has been extensively studied, particularly in the context of developing new materials with unique electronic and optical properties. thieme-connect.com

One notable application is in the synthesis of tropane (B1204802) skeletons through highly diastereoselective 1,3-dipolar cycloaddition reactions with 3-oxidopyridinium betaines. rsc.org The C2-symmetric vinyl sulfoxide (B87167) derivative, trans-2-methylene-1,3-dithiolane 1,3-dioxide, reacts with high yield and complete diastereoselectivity. rsc.org

A primary application of this compound is its function as a C2-synthon and a ketene (B1206846) equivalent. rsc.orgacs.org Ketenes are highly reactive and often difficult to handle directly in synthesis. This compound, particularly its oxidized derivatives, provides a stable and manageable alternative. rsc.org The exocyclic methylene (B1212753) group can be considered a masked carbonyl group, which can be unveiled after the desired chemical transformations have been performed on the molecule. rsc.org

The chiral derivative, (1R,3R)-2-methylene-1,3-dithiolane 1,3-dioxide, has demonstrated high reactivity and selectivity in Diels-Alder reactions with a variety of dienes, including those that are typically unreactive. rsc.org This highlights its effectiveness as a chiral ketene equivalent, enabling the synthesis of enantiomerically pure products. rsc.orgscispace.com For example, its reaction with cyclopentadiene (B3395910) followed by hydrolysis of the bis-sulfoxide yields enantiomerically pure norbornenone. scispace.com This reactivity has also been extended to (5+2) cycloaddition reactions with oxidopyridinium betaines. rsc.org

| Reactant | Product Type | Key Features |

| Dienes (e.g., cyclopentadiene, furan) | Cycloadducts | High reactivity and stereoselectivity (>97:3). rsc.org |

| Unreactive Dienes (e.g., cyclohexa-1,3-diene) | Cycloadducts | High reactivity and good selectivity (90:10). rsc.org |

| Nitrones | Isoxazolidines | Effective chiral ketene equivalent in 1,3-dipolar cycloadditions. scispace.com |

| 3-Oxidopyridinium Betaines | Tropane Skeletons | High yield and complete diastereoselectivity. rsc.org |

Functional Molecule Development via Selective Transformations

The reactivity of this compound allows for the development of a wide range of functional molecules through selective chemical transformations.

The 1,3-dithiolane ring is a key functional group that can be manipulated to generate various thioether and dithioether derivatives. rsc.org While direct transformations of this compound to these derivatives are less commonly reported, the broader class of 1,3-dithiolanes serves as a versatile platform for their synthesis. rsc.orgnih.gov For example, 2-aryl-1,3-dithiolanes can undergo base-mediated ring fragmentation to produce aryl-dithiocarboxylates, which can then be alkylated to form a diverse library of dithioesters. nih.gov This method provides a straightforward, one-pot synthesis of these valuable compounds. nih.gov

A significant area of research has focused on the stereoselective transformations of this compound derivatives, leading to the development of potent chiral auxiliaries. acs.orgwikipedia.org The chiral bis-sulfoxide, trans-2-methylene-1,3-dithiolane 1,3-dioxide, has been synthesized in enantiomerically pure form and has proven to be a highly reactive and selective chiral ketene equivalent. rsc.org The key step in its asymmetric synthesis involves a Modena asymmetric oxidation of 2-benzyloxymethyl-1,3-dithiolane, which proceeds with high diastereocontrol and enantiocontrol. rsc.org

This chiral auxiliary has been successfully employed in various cycloaddition reactions, demonstrating excellent stereocontrol. rsc.orgrsc.orgscispace.com Its C2-symmetric nature is advantageous as it reduces the number of possible competing transition states in reactions like the Diels-Alder cycloaddition. scispace.com This leads to high levels of diastereoselectivity, making it a valuable tool for asymmetric synthesis. rsc.orgscispace.com

| Reaction Type | Diene/Dipole | Diastereoselectivity | Enantiomeric Excess |

| Diels-Alder | Cyclopentadiene, furan, 1-methoxybutadiene | >97:3 | >97% ee |

| Diels-Alder | Cyclohexa-1,3-diene | 90:10 | Not Reported |

| 1,3-Dipolar Cycloaddition | Nitrones | High | Not Reported |

Role in Methodological Advancements in Organic Synthesis

The unique reactivity of this compound and its derivatives has contributed to the advancement of synthetic methodologies. Its use as a stable ketene equivalent has provided a practical solution for performing cycloaddition reactions that would otherwise be challenging with gaseous ketene. rsc.org The development of its chiral bis-sulfoxide derivative has expanded the toolbox of chiral auxiliaries available to synthetic chemists, enabling the asymmetric synthesis of complex molecules with high levels of stereocontrol. rsc.orgacs.org

Furthermore, studies involving this compound have provided valuable insights into the mechanisms of cycloaddition reactions and the factors governing stereoselectivity. rsc.org The exploration of its reactivity with various dienes and dipoles continues to push the boundaries of what is possible in organic synthesis, offering new strategies for the construction of intricate molecular architectures. rsc.orgrsc.orgscispace.com

Applications in Novel Coupling Reactions (e.g., Mizoroki-Heck reactions of derivatives)

While this compound itself is often unreactive in certain catalytic cycles, its oxidized derivatives have proven to be excellent substrates in palladium-catalyzed coupling reactions. Specifically, 2-methylene-1,3-dithiane 1-oxide, a six-membered ring analogue, serves as a highly effective substrate in the Mizoroki-Heck reaction. This reactivity highlights the importance of the electron-deficient alkenyl sulfoxide moiety, as the corresponding unoxidized 2-methylene-1,3-dithiane fails to react under similar conditions. oup.com

The reaction involves the palladium-catalyzed arylation of 2-methylene-1,3-dithiane 1-oxide with various aryl iodides. oup.comoup.com This process provides access to 2-(arylmethylene)-1,3-dithiane 1-oxides, which are valuable synthetic intermediates. oup.com The reaction is typically carried out in DMF using a palladium acetate (B1210297) catalyst with a bidentate phosphine (B1218219) ligand, such as 1,2-bis(diphenylphosphino)ethane (B154495) (DPPE), in the presence of a base like potassium carbonate and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). oup.com

The scope of the reaction is broad, accommodating both electron-rich and electron-deficient aryl iodides, which consistently produce the desired arylated products in high yields. oup.com This demonstrates the robustness of the 2-methylene-1,3-dithiane 1-oxide synthon in transition metal-catalyzed cross-coupling chemistry. oup.comkyoto-u.ac.jp

Table 1: Mizoroki-Heck Reaction of 2-Methylene-1,3-dithiane 1-Oxide with Various Aryl Iodides oup.com Reaction conditions: Aryl iodide (1.0 equiv), 2-methylene-1,3-dithiane 1-oxide (1.2 equiv), Pd(OAc)₂ (5 mol%), DPPE (5 mol%), K₂CO₃ (1.2 equiv), TBAB (1.2 equiv), in DMF at 100°C for 24h.

| Entry | Aryl Iodide | Product | Yield (%) |

| 1 | 4-Iodoanisole | 2-(4-Methoxybenzylidene)-1,3-dithiane 1-oxide | 99 |

| 2 | 4-Iodotoluene | 2-(4-Methylbenzylidene)-1,3-dithiane 1-oxide | 95 |

| 3 | Iodobenzene | 2-Benzylidene-1,3-dithiane 1-oxide | 88 |

| 4 | 4-Iodobenzonitrile | 2-(4-Cyanobenzylidene)-1,3-dithiane 1-oxide | 89 |

| 5 | Methyl 4-iodobenzoate | Methyl 4-((1-oxido-1,3-dithian-2-ylidene)methyl)benzoate | 99 |

| 6 | 4-Iodonitrobenzene | 2-(4-Nitrobenzylidene)-1,3-dithiane 1-oxide | 80 |

Generation of Reactive Intermediates for Downstream Synthesis

A key feature of this compound and its derivatives is their ability to serve as precursors to a variety of reactive intermediates, which can be trapped by electrophiles or participate in cycloaddition reactions.

Dithiocarboxylate Anion Generation 2-Aryl-1,3-dithiolanes can undergo base-mediated ring fragmentation to generate aryl-dithiocarboxylate anions. nih.govacs.org This reaction is efficiently achieved using a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) in a solvent such as cyclopentyl methyl ether (CPME) at elevated temperatures. nih.gov The resulting highly reactive dithiocarboxylate anion is a potent nucleophile that can be captured in situ by various electrophiles, including alkyl halides and diaryliodonium salts, to furnish a diverse library of dithioesters in good yields. nih.govacs.org This two-step, one-pot process represents a straightforward method for synthesizing complex dithioesters from readily available dithiolane precursors. acs.org

Table 2: Synthesis of Dithioesters via Fragmentation of 2-Aryl-1,3-dithiolanes nih.gov Reaction conditions: 1) 2-Aryl-1,3-dithiolane (1.0 equiv), LiHMDS (1.1-1.2 equiv), CPME, 100°C; 2) Electrophile, 100°C.

| Starting Dithiolane (Ar) | Electrophile | Product | Yield (%) |

| 2-Phenyl-1,3-dithiolane | Ethyl bromide | Ethyl dithiobenzoate | 89 |

| 2-Phenyl-1,3-dithiolane | Propyl bromide | Propyl dithiobenzoate | 80 |

| 2-Phenyl-1,3-dithiolane | Butyl bromide | Butyl dithiobenzoate | 85 |

| 2-(4-Chlorophenyl)-1,3-dithiolane | Ethyl bromide | Ethyl 4-chlorodithiobenzoate | 88 |

| 2-(4-Methoxyphenyl)-1,3-dithiolane | Ethyl bromide | Ethyl 4-methoxydithiobenzoate | 85 |

| 2-(Naphthalen-2-yl)-1,3-dithiolane | Ethyl bromide | Ethyl 2-naphthalenedicarbodithioate | 87 |

Chiral Ketene Equivalents for Cycloadditions The oxidized derivative, trans-2-methylene-1,3-dithiolane 1,3-dioxide, functions as a highly reactive and stereoselective chiral ketene equivalent. rsc.orgscispace.comacs.org This C₂-symmetric molecule exhibits exceptional reactivity in Diels-Alder reactions with a wide range of dienes, including those that are typically unreactive. rsc.org It also participates in 1,3-dipolar cycloaddition reactions with nitrones to form isoxazolidine (B1194047) ring systems. scispace.com The high selectivity observed in these reactions is attributed to the C₂-symmetry, which reduces the number of possible competing transition states. scispace.com The resulting cycloadducts can be readily deprotected to unveil the corresponding carbonyl group, making this methodology a powerful tool for asymmetric synthesis. rsc.org

Table 3: Cycloaddition Reactions of trans-2-Methylene-1,3-dithiolane 1,3-Dioxide rsc.org

| Diene | Reaction Type | Selectivity (endo:exo or diastereomeric ratio) |

| Cyclopentadiene | Diels-Alder | >97:3 |

| Furan | Diels-Alder | >97:3 |

| 1-Methoxybutadiene | Diels-Alder | >97:3 |

| Cyclohexa-1,3-diene | Diels-Alder | 90:10 |

| 2H-Pyran-2-one | Diels-Alder | 94:6 |

Other Reactive Intermediates The synthesis of this compound itself often proceeds through a reactive intermediate. For example, dehydrochlorination of 2-chloromethyl-1,3-dithiolane (B13787266) with a strong base generates the title compound, proceeding through a lithiated intermediate. orgsyn.org Furthermore, 2-trimethylsilyl-1,3-dithiolanes can be desilylated to form an intermediate 1,3-dithiolane carbanion. This anion can then undergo a cycloreversion reaction, providing an efficient route to various substituted ethenes. beilstein-journals.org

Computational and Theoretical Studies on 2 Methylene 1,3 Dithiolane Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the molecular characteristics of 2-methylene-1,3-dithiolane, offering a microscopic view of its electron distribution and inherent reactivity.

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, used to predict the electronic structure and energy of molecules. chemrxiv.orgresearchgate.net DFT methods, such as those employing the B3LYP or M06-2X functionals, are widely used for their balance of accuracy and computational efficiency. chemrxiv.orgomu.edu.trresearchgate.net Ab initio methods, like Møller-Plesset perturbation theory (MP2), while often more computationally demanding, can provide highly accurate results for molecular systems. researchgate.netresearchgate.net

These computational approaches allow for the precise calculation of molecular orbitals and the electron density distribution, which dictates the molecule's physical and chemical properties. nih.gov

Frontier Molecular Orbital (FMO) theory is a key framework for rationalizing chemical reactivity. wuxibiology.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). wuxibiology.commdpi.com

The energy gap between the HOMO and LUMO (ΔE) is a critical reactivity descriptor. irjweb.com A small HOMO-LUMO gap generally signifies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a large gap suggests higher stability. irjweb.com

Based on these fundamental orbital energies, several global reactivity descriptors can be calculated to quantify chemical behavior. irjweb.comresearchgate.net

| Reactivity Descriptor | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. mdpi.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. mdpi.comirjweb.com |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; soft molecules are more reactive. irjweb.com |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. irjweb.com |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electron-accepting capability of a species. irjweb.com |

This table provides an interactive overview of key reactivity descriptors derived from HOMO and LUMO energies.

Analysis of the HOMO and LUMO distribution can also identify the most probable sites for nucleophilic and electrophilic attack within the this compound molecule. researchgate.net

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the complex pathways of chemical reactions, allowing for the detailed study of transient species and energy landscapes.

Understanding a reaction mechanism requires the identification of stationary points on the potential energy surface, including reactants, products, intermediates, and, most importantly, transition states (TS). mdpi.com A transition state represents the highest energy point along a reaction coordinate, and its structure corresponds to an "activated complex". nih.gov

Computational methods, particularly DFT, are used to locate and characterize the geometry of these transition states. mdpi.com Frequency calculations are then performed to confirm the nature of the stationary point; a genuine transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com

Once the energies of the reactants and the transition state are calculated, the activation energy (ΔE‡) can be determined. This value is critical for predicting reaction kinetics, as a lower activation energy corresponds to a faster reaction rate. nih.gov For reactions involving derivatives of this compound, such as cycloadditions, computational analysis of possible transition states has been used to explain observed stereoselectivity and regioselectivity. researchgate.net

Molecular Electron Density Theory (MEDT) offers a modern perspective on chemical reactivity, positing that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. nih.govmdpi.com Developed as an alternative to FMO theory, MEDT analyzes the changes in electron density along a reaction pathway to provide a more detailed and rigorous understanding of molecular mechanisms. nih.gov

Key tools within MEDT include:

Conceptual DFT: Utilizes reactivity indices derived from DFT to predict the electrophilic and nucleophilic behavior of reactants. mdpi.com

Electron Localization Function (ELF): A topological analysis of electron density that reveals the nature of chemical bonds and lone pairs, allowing chemists to visualize how bonds are formed and broken during a reaction. mdpi.comrsc.org

Bonding Evolution Theory (BET): An analysis of the sequence of bond formation and cleavage along a reaction path, which helps to characterize the mechanism as concerted, stepwise, or asynchronous. rsc.org

MEDT has been successfully applied to various reaction types, including cycloadditions, to provide deep insights into their mechanisms. rsc.orgluisrdomingo.com While specific MEDT studies on the parent this compound are not widely documented, the theory provides a powerful framework for analyzing its participation in polar or cycloaddition reactions. nih.govluisrdomingo.com

Polymerization Process Simulation and Thermodynamic/Kinetic Predictions

Computational studies can simulate polymerization processes, offering predictions about the feasibility and outcomes of such reactions. The radical polymerization of vinyl monomers in the presence of cyclic ketene (B1206846) dithioacetals like this compound has been a subject of quantum chemical investigation. omu.edu.tr

One study explored whether monomers such as this compound (S-CKA5) would participate in the radical polymerization of vinyl chloride through a ring-opening reaction. omu.edu.tr Using DFT calculations (M06-2X/6-31+G(d)), the energetics of various reaction steps, including homopolymerization and copolymerization with ring-opening, were assessed. omu.edu.tr

The findings indicated that, in general, sulfur-containing cyclic ketene acetals like this compound have a low propensity for ring-opening during radical polymerization. omu.edu.tr Instead, they tend to form block copolymers primarily through homopolymerization or ring-retaining steps. omu.edu.tr The radical ring-opening process for these compounds was found to be strongly reversible. omu.edu.tr This contrasts with some oxygen-containing analogues, which are known to undergo radical ring-opening polymerization more readily. nih.gov

| Polymerization Pathway | Computational Finding for this compound (S-CKA5) | Implication |

| Radical Ring-Opening | Little or no tendency to occur; process is strongly reversible. omu.edu.tr | Unlikely to incorporate dithioate linkages into the polymer backbone via this mechanism. |

| Homopolymerization | A primary reaction pathway. omu.edu.tr | Favors the formation of block copolymers with polyvinyl chloride. |

| Ring-Retaining Addition | A primary reaction pathway. omu.edu.tr | The five-membered dithiolane ring structure is largely preserved during polymerization. |

This interactive table summarizes the computationally predicted behavior of this compound in radical polymerization contexts.

These theoretical predictions are crucial for designing new polymers and understanding the mechanisms that control their final structure and properties, such as biodegradability. omu.edu.tr

Modeling Monomer Reactivity Ratios in Copolymerization

The behavior of monomers in a copolymerization reaction is described by their reactivity ratios (r1 and r2). These ratios are crucial for predicting the final copolymer composition, microstructure, and properties. arxiv.org Computational modeling has become an essential method for determining these ratios, often proving less laborious than experimental methods. arxiv.org

Various kinetic models are employed to understand copolymerization. The simplest is the terminal model (or Mayo-Lewis model), which assumes that the reactivity of a growing polymer chain radical depends only on the identity of its terminal monomer unit. cmu.edu However, for many systems, this model is insufficient. More complex models, such as the penultimate unit model, have been developed. This model considers the influence of the second-to-last (penultimate) monomer unit on the radical's reactivity, which can be significant in certain systems. cmu.edu

Computational approaches often involve calculating the activation energies for the different propagation steps. For a copolymerization between monomer 1 and monomer 2, four propagation reactions are possible:

A chain ending in monomer 1 adding another monomer 1 (k11)

A chain ending in monomer 1 adding monomer 2 (k12)

A chain ending in monomer 2 adding another monomer 2 (k22)

A chain ending in monomer 2 adding monomer 1 (k21)

The reactivity ratios are then defined as r1 = k11/k12 and r2 = k22/k21.

While specific computational studies modeling the monomer reactivity ratios for this compound are not extensively detailed in available literature, research on analogous cyclic ketene acetals, such as 2-methylene-1,3-dioxepane (B1205776) (MDO), provides significant insight. In the copolymerization of MDO with methyl methacrylate (B99206) (MMA), experimental data fitted to the terminal model yielded specific reactivity ratios. cmu.edu However, it was found that the terminal and penultimate unit models could not adequately describe the experimental results for the MDO/MMA system, suggesting more complex kinetic factors are at play. cmu.edu Such cyclic ketene acetals often exhibit unfavorable reactivity ratios, necessitating a large excess of the cyclic monomer in the feed to achieve significant incorporation into the copolymer. researchgate.net

Table 1: Experimentally Determined Reactivity Ratios for the Copolymerization of 2-Methylene-1,3-dioxepane (MDO) and Methyl Methacrylate (MMA) at 40 °C cmu.edu

| Monomer 1 | Monomer 2 | r1 (MDO) | r2 (MMA) | Copolymerization Model |

| MDO | MMA | 0.057 | 34.12 | Terminal Model |

This data for an analogous oxygen-containing heterocycle illustrates the typical reactivity behavior of cyclic ketene acetals in copolymerization with vinyl monomers.

Conformational Analysis and Ring Strain Calculations

The three-dimensional structure and inherent strain of the this compound monomer influence its stability and reactivity, particularly in ring-opening polymerization.

Conformational Analysis: The 1,3-dithiolane (B1216140) ring is a five-membered heterocycle. Unlike the rigid planar cyclopentane, five-membered rings with heteroatoms are typically flexible and can adopt non-planar conformations to relieve torsional strain. Computational studies and 1H NMR spectroscopy on substituted 1,3-dithiolans have shown that the dithiolane ring is a flexible system. rsc.org The minimum energy conformation can be influenced by the presence of bulky substituents. rsc.org Positional disorder in the crystal structure of some 1,3-dithiolane derivatives confirms that the ring can adopt multiple, distinct conformations. nih.gov

Ring Strain Calculations: Ring strain energy (RSE) is a measure of the instability of a cyclic molecule due to factors like bond angle distortion (angle strain) and eclipsing interactions (torsional strain). It is a key driving force for the ring-opening polymerization of cyclic monomers. osti.gov RSE can be calculated computationally using methods like homodesmotic reactions, which compare the energy of the cyclic compound to that of unstrained, open-chain analogues with the same types of bonds. nih.gov

Table 2: Calculated Ring Strain Energies (RSE) for Representative Five-Membered Rings osti.gov

| Compound | Ring System | Calculated RSE (kcal/mol) |

| Cyclopentene | Unsaturated Carbocycle | 6.9 |

| 1-(Fluoro)-3-pyrroline | Unsaturated N-Heterocycle | ~9.9 |

| Thiolane (Tetrahydrothiophene) | Saturated S-Heterocycle | ~2.0 |

| 1,2-Dithiolane | Saturated S-Heterocycle | ~5.0* |

*Value estimated from studies on thiolate-disulfide exchange reactions where strain is a key factor. nih.gov

These computational insights into monomer reactivity, conformation, and ring strain are fundamental to understanding and predicting the polymerization behavior of this compound and designing copolymers with desired properties.

Advanced Spectroscopic and Analytical Methodologies for Mechanistic Elucidation

In-situ Spectroscopic Techniques for Reaction Monitoring

In-situ spectroscopy is crucial for observing the dynamic changes within a reaction mixture as they happen, providing direct evidence for proposed mechanistic pathways without the need for quenching or sample extraction.

Real-time Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying the kinetics of reactions involving 2-methylene-1,3-dithiolane, particularly in polymerization processes. By acquiring spectra at regular intervals directly in the NMR tube, it is possible to track the consumption of reactants and the formation of products over time ed.ac.ukcardiff.ac.uknih.gov.

In the context of this compound polymerization, ¹H NMR is particularly informative. The disappearance of the characteristic signals for the exocyclic methylene (B1212753) protons of the monomer can be integrated and plotted against time. Simultaneously, the appearance and growth of new signals corresponding to the protons in the resulting polymer backbone provide a direct measure of polymerization progress. This allows for the determination of reaction rates, rate constants, and reaction orders.

For copolymerization studies, real-time NMR can elucidate the incorporation rates of different monomers, revealing whether the resulting polymer has a statistical, gradient, or block-like microstructure researchgate.netutwente.nl. For instance, by monitoring the distinct resonances of this compound and a comonomer, their relative consumption rates can be calculated, providing insight into reactivity ratios utwente.nl. The ability to monitor these changes in situ helps in understanding how reaction conditions influence the final polymer architecture cardiff.ac.ukbeilstein-journals.org.

Table 1: Hypothetical ¹H NMR Data for Monitoring this compound Polymerization

| Reaction Time (minutes) | Integral of Monomer Methylene Protons (Normalized) | Integral of Polymer Backbone Protons (Normalized) | Monomer Conversion (%) |

| 0 | 1.00 | 0.00 | 0 |

| 10 | 0.85 | 0.15 | 15 |

| 20 | 0.68 | 0.32 | 32 |

| 30 | 0.50 | 0.50 | 50 |

| 60 | 0.21 | 0.79 | 79 |

| 120 | 0.05 | 0.95 | 95 |

This interactive table illustrates how normalized integral values from real-time ¹H NMR spectra can be used to calculate monomer conversion over the course of the reaction.

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational techniques that provide real-time information on the changes in chemical bonding during reactions of this compound.

FTIR Spectroscopy is particularly sensitive to polar functional groups. For reactions involving this compound, key vibrational modes can be monitored. The C=C stretching vibration of the exocyclic methylene group is a prominent band that can be tracked to follow the monomer consumption. As the reaction proceeds, for example in a polymerization or cycloaddition, the intensity of this peak will decrease. The formation of new C-C single bonds and changes in the C-S stretching modes within the dithiolane ring can also be observed, providing evidence for the formation of the desired product researchgate.net. The development of an infrared spectroscopy methodology has been specifically noted for understanding dithiolane homopolymerization kinetics rsc.org.

Raman Spectroscopy is highly effective for monitoring non-polar bonds and is particularly useful for studying the disulfide (S-S) bond present in dithiolane structures rsc.org. The S-S stretching frequency (νS-S) in 1,2-dithiolanes typically appears in the 480–510 cm⁻¹ region of the Raman spectrum. While this compound does not have an S-S bond, its reactions can lead to intermediates or side products with such linkages through ring-opening mechanisms. In-situ Raman spectroscopy could detect the formation of such species. Furthermore, the symmetric C=C stretching vibration is often strong in Raman spectra, providing another avenue to monitor the monomer's reactive methylene group rsc.org.

Table 2: Key Vibrational Frequencies for Monitoring Reactions of this compound

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Application in Reaction Monitoring |

| C=C Stretch | FTIR, Raman | ~1640 | Disappearance indicates monomer consumption |

| C-S Stretch | FTIR | ~600-800 | Changes indicate alterations to the dithiolane ring |

| S-S Stretch | Raman | ~480-510 | Appearance may indicate ring-opened intermediates |

This interactive table summarizes the key spectral regions in FTIR and Raman that are valuable for the in-situ analysis of reactions involving this compound.

High-Resolution Mass Spectrometry and Fragmentation Analysis for Reaction Pathway Delineation

High-resolution mass spectrometry (HRMS) is an indispensable tool for identifying the elemental composition of reactants, intermediates, and products in reactions of this compound. Its high mass accuracy allows for the confident assignment of molecular formulas to observed ions, which is critical for distinguishing between species with similar nominal masses .

When studying complex reaction mixtures, such as those from cycloadditions or ring-fragmentation reactions, HRMS can precisely identify the masses of various adducts and byproducts rsc.orgresearchgate.net. For example, in a tandem reaction of a related 2-acetylmethylene-1,3-dithiolane, ring fragmentation was observed, leading to the formation of functionalized thioamides lnu.edu.cn. HRMS would be essential to confirm the elemental composition of these products and any transient species formed during the multi-step transformation.

Tandem mass spectrometry (MS/MS) provides deeper structural insight by isolating a specific ion of interest (a precursor ion) and inducing its fragmentation to produce a characteristic spectrum of product ions. This fragmentation pattern serves as a structural fingerprint, enabling the characterization of transient species and the differentiation of isomers mdpi.commdpi.com.

For this compound, MS/MS can be used to elucidate the structure of reaction intermediates that may be too short-lived to observe by NMR or other spectroscopic methods. The fragmentation pathways of dithiolane-containing compounds often involve characteristic cleavages of the C-S bonds and fragmentation of the five-membered ring nih.gov. By analyzing the product ions, one can deduce the connectivity of the precursor ion and map out the reaction pathway. For instance, if an intermediate is formed through an attack at the methylene carbon, its MS/MS spectrum would differ significantly from an intermediate formed via attack at a sulfur atom. This level of detail is critical for distinguishing between competing mechanistic pathways .

Chromatographic and Separation Techniques for Mechanistic and Polymer Characterization Studies

When this compound is used as a monomer, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for characterizing the resulting polymer. GPC/SEC separates macromolecules based on their hydrodynamic volume in solution, with larger molecules eluting from the chromatography column before smaller ones azom.comazom.com. This allows for the determination of the polymer's molecular weight averages and molecular weight distribution researchgate.net.

Key parameters obtained from a GPC/SEC analysis of poly(this compound) include:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that accounts for the contribution of larger molecules.

Polydispersity Index (PDI): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse polymer where all chains have the same length ethz.ch.

Advanced GPC/SEC systems utilize multiple detectors, such as refractive index (RI), UV-Vis, light scattering (LS), and viscometry detectors, to provide more comprehensive information azom.compolyanalytik.com. A light scattering detector, for example, allows for the direct measurement of absolute molecular weight without the need for column calibration with polymer standards of the same chemistry azom.com. A viscometer detector can provide information about the polymer's intrinsic viscosity, which, when combined with molecular weight data in a Mark-Houwink plot, offers insights into the polymer's architecture, such as branching azom.com.

Table 3: Example GPC/SEC Data for a Hypothetical Poly(this compound) Sample

| Parameter | Value | Description |

| Mn ( g/mol ) | 25,000 | Number-average molecular weight |

| Mw ( g/mol ) | 45,000 | Weight-average molecular weight |

| PDI (Mw/Mn) | 1.8 | Polydispersity Index |

| Elution Volume (mL) | 18.5 | Peak of the elution profile |

This interactive table presents typical data obtained from a GPC/SEC analysis, providing a quantitative summary of the molecular weight characteristics of the polymer.

Preparative Chromatography for Isolation of Reaction Intermediates and Novel Compounds

Preparative chromatography is an indispensable technique for the isolation and purification of reaction intermediates and novel compounds derived from reactions involving this compound and its derivatives. This method allows for the separation of complex mixtures on a larger scale compared to analytical chromatography, providing sufficient quantities of purified substances for subsequent structural elucidation and further reactivity studies. The application of preparative chromatography is particularly crucial in mechanistic studies where the isolation of transient intermediates can provide direct evidence for a proposed reaction pathway.

A significant application of preparative chromatography is demonstrated in the study of 1,3-dipolar cycloaddition reactions involving trans-2-methylene-1,3-dithiolane 1,3-dioxide. These reactions are of synthetic importance as they can lead to the formation of novel heterocyclic scaffolds, such as those related to the tropane (B1204802) alkaloids. In these cycloaddition reactions, the formation of multiple regioisomers and diastereomers is common, necessitating efficient separation techniques to isolate each product for individual characterization.

Detailed research findings have shown that flash column chromatography is a widely used and effective method for the separation of products from these complex reaction mixtures. For instance, in the reaction of trans-2-methylene-1,3-dithiolane 1,3-dioxide with various 3-oxidopyridinium betaines, a mixture of regioisomeric cycloadducts is typically formed. The separation of these novel compounds is achieved using preparative flash chromatography on a silica (B1680970) gel stationary phase.

The specific conditions for the chromatographic separation are tailored to the polarity of the target compounds. A gradient elution system is often employed to achieve optimal separation of the isomeric products. The following interactive data table summarizes typical parameters used in the preparative chromatographic separation of novel regioisomeric cycloadducts formed in the reaction of trans-2-methylene-1,3-dithiolane 1,3-dioxide.

| Parameter | Details |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Gradient of Ethyl Acetate (B1210297) in Petroleum Ether |

| Elution Gradient | Typically starting from 100% Petroleum Ether and gradually increasing the proportion of Ethyl Acetate |

| Detection | Thin Layer Chromatography (TLC) with UV visualization and/or staining |

| Apparatus | Glass column for manual flash chromatography |

The successful isolation of individual regioisomers and diastereomers via preparative chromatography is a critical step that enables their unambiguous structural assignment through advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. This, in turn, provides valuable insights into the regio- and diastereoselectivity of the cycloaddition reactions of this compound derivatives, contributing significantly to the mechanistic elucidation of these processes. The isolated novel compounds, with their well-defined stereochemistry, can then serve as valuable building blocks for the synthesis of more complex molecules with potential biological activity.

Future Perspectives and Unresolved Research Challenges in 2 Methylene 1,3 Dithiolane Chemistry

Development of Novel Polymer Architectures and Controlled Synthesis Strategies

The radical ring-opening polymerization (rROP) of cyclic ketene (B1206846) acetals is a powerful method for creating degradable polyesters. The sulfur-containing analogue, 2-methylene-1,3-dithiolane, offers a gateway to poly(ketene dithioacetal)s, a class of sulfur-rich polymers with potentially unique properties such as high refractive indices and distinct thermal and mechanical characteristics. nso-journal.org While the basic polymerization has been explored, significant challenges and opportunities remain in controlling the synthesis to create advanced polymer architectures.

A primary unresolved challenge is the application of controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), to this compound. researchgate.netorganic-chemistry.orgnrel.gov While RAFT has been successfully used to create hyperbranched structures from the oxygen analogue 2-methylene-1,3-dioxepane (B1205776), its application to the sulfur counterpart is an area ripe for investigation. tandfonline.com Mastering these techniques would enable the synthesis of polymers with predetermined molecular weights and low dispersity, which is crucial for predictable material properties.

Future research will likely focus on the synthesis of novel and complex polymer architectures. Key areas of exploration include:

Block Copolymers: The synthesis of well-defined block copolymers containing a poly(ketene dithioacetal) segment is a significant goal. nih.govnsf.gov Such materials could combine the properties of the sulfur-rich block with other polymers, leading to materials with unique self-assembly behaviors, stimuli-responsiveness, or applications in nanotechnology.

Star and Branched Polymers: Moving beyond linear polymers, the development of star-shaped or hyperbranched poly(ketene dithioacetal)s presents another frontier. These architectures could lead to materials with distinct solution properties, melt viscosities, and functionalities compared to their linear counterparts.

Functional Polymers: The incorporation of functional groups into the polymer structure, either by using substituted this compound monomers or through post-polymerization modification, is a key challenge. This would allow for the creation of materials tailored for specific applications, such as bioconjugation or advanced coatings. rsc.org

The table below outlines potential research directions for creating advanced polymer architectures from this compound.

| Polymer Architecture | Controlled Synthesis Strategy | Potential Properties & Applications | Unresolved Research Challenge |

|---|---|---|---|

| Diblock/Triblock Copolymers | Sequential RAFT or ATRP | Self-assembly into micelles or films; materials for nanolithography or drug delivery. | Identifying suitable RAFT agents and ATRP catalysts; optimizing reaction conditions for sequential monomer addition. |

| Star Polymers | Core-first approach using a multifunctional initiator with RAFT or ATRP | Lower viscosity materials; high-density functional scaffolds. | Synthesis of compatible multifunctional initiators; avoiding star-star coupling reactions. |

| Gradient Copolymers | Controlled co-polymerization with a comonomer using RDRP techniques | Materials with continuously varying refractive index or wettability. | Determining reactivity ratios; controlling monomer feed rates to achieve a desired gradient. |

Integration with Sustainable Chemical Processes and Methodologies

Aligning the synthesis and application of this compound with the principles of green chemistry is a critical future objective. acs.org This involves minimizing waste, reducing energy consumption, utilizing renewable resources, and designing safer chemical processes from start to finish.

A primary challenge is the development of a catalytic, solvent-free synthesis for this compound itself. While methods exist for the solvent-free and catalytic synthesis of standard 1,3-dithiolanes from carbonyl compounds, adapting these for an exocyclic methylene (B1212753) analogue requires new catalytic systems. organic-chemistry.org The use of recyclable solid acid catalysts or tungstate (B81510) sulfuric acid could offer a greener alternative to traditional methods.

The most significant unresolved challenge is the synthesis of this compound from renewable feedstocks . Currently, its synthesis relies on petrochemical precursors. Future research should investigate pathways starting from biomass-derived platform chemicals. youtube.comorganic-chemistry.org Potential bio-based starting materials could include:

Glycerol (B35011): A byproduct of biodiesel production, glycerol could potentially be converted into a three-carbon building block suitable for forming the dithiolane backbone.

Furfural (B47365): Derived from hemicellulose, furfural and its derivatives like furfuryl alcohol are versatile starting materials for synthesizing a wide range of heterocycles.

Furthermore, applying green chemistry principles to the polymerization of this compound is essential. This includes exploring solvent-free or aqueous polymerization conditions and designing polymers that are not only degradable but also derived from sustainable sources. The ultimate goal is to create a fully circular lifecycle for these sulfur-containing materials.

The following table outlines key areas for integrating sustainability into the chemistry of this compound.

| Green Chemistry Principle | Application to this compound | Future Research Goal |

|---|---|---|

| Use of Renewable Feedstocks | Synthesis from biomass-derived platform chemicals. | Develop synthetic routes from glycerol, furfural, or other bio-based C3 sources. nso-journal.org |

| Catalysis | Employing recyclable catalysts for synthesis and polymerization. | Design heterogeneous catalysts for solvent-free synthesis of the monomer. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. | Explore addition and cyclization reactions that proceed with 100% atom economy. |

| Safer Solvents & Conditions | Conducting reactions in water, supercritical CO₂, or under solvent-free conditions. | Develop robust methods for aqueous or solvent-free radical ring-opening polymerization. |

Advanced Computational Design and Predictive Modeling for Enhanced Reactivity and Selectivity

Computational chemistry and machine learning are poised to revolutionize how the reactivity and properties of molecules like this compound are understood and exploited. These tools offer the potential to move beyond trial-and-error experimentation towards a more predictive and design-oriented approach.

Density Functional Theory (DFT) calculations can provide deep mechanistic insights into the reactions of this compound. A major challenge is to apply these methods to accurately predict reaction barriers, transition state geometries, and stereochemical outcomes for its various transformations. Future computational studies could focus on:

Modeling Cycloaddition Reactions: While the stereoselectivity of the dioxide derivative's Diels-Alder reactions is known experimentally, detailed computational studies could elucidate the precise origins of this selectivity, guiding the design of new, even more selective dienophiles.

Investigating Polymerization Mechanisms: DFT can be used to compare the energetic barriers of the desired radical ring-opening pathway versus undesired side reactions, such as ring-retaining polymerization. This understanding is crucial for designing monomers and choosing conditions that favor the formation of fully degradable polyesters.

Exploring Underexplored Pathways: Theoretical investigations can be used to screen for the feasibility of novel, yet-to-be-discovered reactions, such as catalytic C-H functionalization or ring-fragmentation pathways, identifying the most promising avenues for experimental pursuit. paperpublications.org